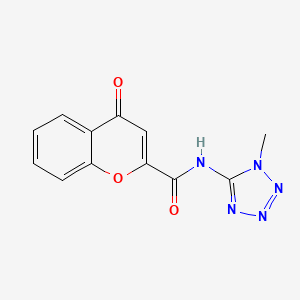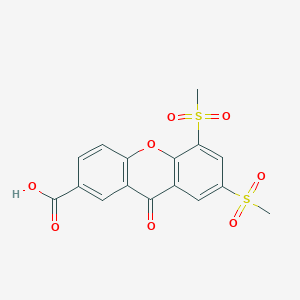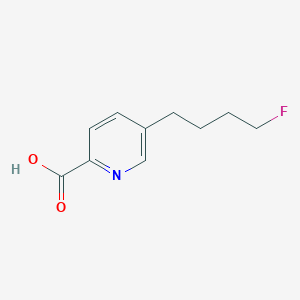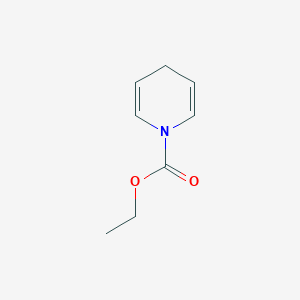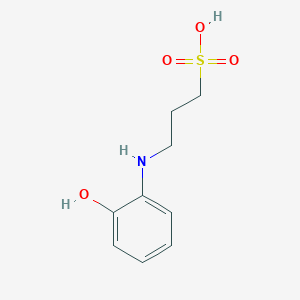
3-(2-Hydroxyanilino)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyanilino)propane-1-sulfonic acid is an organic compound with the molecular formula C9H13NO4S . It contains a sulfonic acid group, an aniline derivative, and a hydroxy group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyanilino)propane-1-sulfonic acid typically involves the reaction of 2-aminophenol with propane-1-sulfonic acid under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the mixing of reactants, heating to the desired temperature, and maintaining the reaction conditions for a specified duration. The product is then purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyanilino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyanilino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The hydroxy and aniline groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound with similar sulfonic acid functionality but different structural features.
3-(cyclohexylamino)propanesulfonic acid (CAPS): Another buffer compound with a cyclohexylamine group instead of an aniline derivative.
Uniqueness
3-(2-Hydroxyanilino)propane-1-sulfonic acid is unique due to its combination of hydroxy, aniline, and sulfonic acid groups, which provide a distinct set of chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52962-40-0 |
|---|---|
Molekularformel |
C9H13NO4S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
3-(2-hydroxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO4S/c11-9-5-2-1-4-8(9)10-6-3-7-15(12,13)14/h1-2,4-5,10-11H,3,6-7H2,(H,12,13,14) |
InChI-Schlüssel |
UZYYVRFMEIGFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCCS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



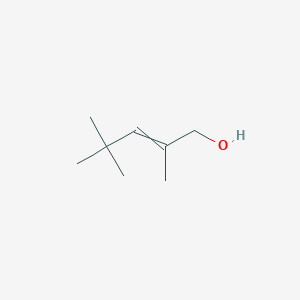
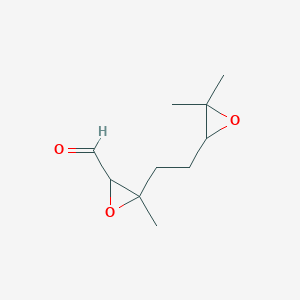

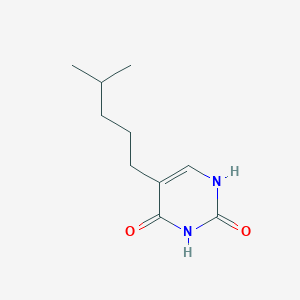

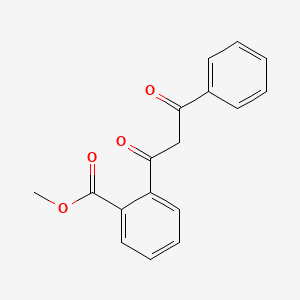
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
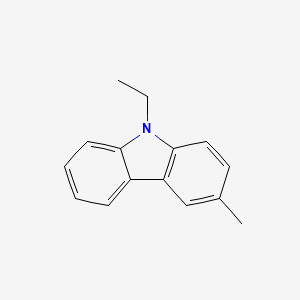
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
